molecular formula C15H22N2O4 B1582594 Benzyl tert-butyl ethane-1,2-diyldicarbamate CAS No. 77153-05-0

Benzyl tert-butyl ethane-1,2-diyldicarbamate

Cat. No. B1582594
CAS RN: 77153-05-0
M. Wt: 294.35 g/mol
InChI Key: KSRSLPBOKBJBBE-UHFFFAOYSA-N
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Description

Benzyl tert-butyl ethane-1,2-diyldicarbamate is an organic compound with the molecular formula C15H22N2O4 . It is also known by its CAS number 77153-05-0 .


Synthesis Analysis

The synthesis of Benzyl tert-butyl ethane-1,2-diyldicarbamate involves several steps. One method involves treating tert-butyl (2-aminoethyl)carbamate with triethylamine and CbzCl in tetrahydrofuran . The reaction is stirred at room temperature for 10 hours, and the resulting white solid is purified by column chromatography on silica gel .


Molecular Structure Analysis

The molecular structure of Benzyl tert-butyl ethane-1,2-diyldicarbamate consists of 15 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact structure can be found in various chemical databases .


Chemical Reactions Analysis

Benzyl tert-butyl ethane-1,2-diyldicarbamate can undergo several chemical reactions. For instance, it can be converted to 2-(((benzyloxy)carbonyl)amino)ethanaminium chloride when treated with hydrogen chloride in methanol and ethyl acetate .


Physical And Chemical Properties Analysis

Benzyl tert-butyl ethane-1,2-diyldicarbamate has a molecular weight of 294.35 g/mol . Other physical and chemical properties such as boiling point, density, and solubility are not explicitly mentioned in the search results.

Scientific Research Applications

Application 1: Preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene

  • Summary of the Application: This compound is used in the synthesis of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .
  • Methods of Application or Experimental Procedures: The compound was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction were studied in detail .
  • Results or Outcomes: The synthesized 1-benzyloxy-2-iodo-4-tert-octylbenzene was further examined for its application in Ullmann coupling reaction for preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .

Application 2: Drug Development

  • Summary of the Application: Benzyl tert-butyl ethane-1,2-diyldicarbamate has been used in drug development, particularly in the development of anticancer drugs.
  • Methods of Application or Experimental Procedures: Specific methods of application or experimental procedures were not provided in the source.
  • Results or Outcomes: Specific results or outcomes were not provided in the source.

Application 3: Transesterification of β-keto esters

  • Summary of the Application: This compound is used in the transesterification of β-keto esters . Transesterification is a useful transformation in organic synthesis and has widespread application in agrochemicals .
  • Methods of Application or Experimental Procedures: The transesterification of β-keto esters most likely proceeds via an enol intermediate, as chelation between the two carbonyls to a catalyst heteroatom and the presence of an enolisable α-proton is important .
  • Results or Outcomes: The transesterification of β-keto esters has been used in the synthesis of complex molecules such as paclitaxel, prunustatin A, (±)-9-acetoxyfukinanolide and (±)-velloziolone .

Application 4: Catalyst and Electroplating Chemical

  • Summary of the Application: Benzyl tert-butyl ethane-1,2-diyldicarbamate can be used as a catalyst in organic synthesis reactions. It can also be used in electroplating chemicals .
  • Methods of Application or Experimental Procedures: Specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes: Specific results or outcomes were not provided in the source .

Application 5: Active Esterification and Amine Protection

  • Summary of the Application: This compound can be used as an active esterification agent and amine protecting agent .
  • Methods of Application or Experimental Procedures: Specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes: Specific results or outcomes were not provided in the source .

Application 6: Preparation of Room-Temperature Ionic Liquids

  • Summary of the Application: This compound can be used in the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids .
  • Methods of Application or Experimental Procedures: Specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes: Specific results or outcomes were not provided in the source .

Safety And Hazards

This compound is classified as a warning signal word . Precautionary statements include avoiding contact with skin and eyes, and not handling until all safety precautions have been read and understood . It’s recommended to keep away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)17-10-9-16-13(18)20-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRSLPBOKBJBBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327586
Record name NSC668025
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl tert-butyl ethane-1,2-diyldicarbamate

CAS RN

77153-05-0
Record name NSC668025
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
WJ Keune, F Potjewyd, T Heidebrecht… - Journal of medicinal …, 2017 - ACS Publications
Autotaxin produces the bioactive lipid lysophosphatidic acid (LPA) and is a drug target of considerable interest for numerous pathologies. We report the expedient, structure-guided …
Number of citations: 35 pubs.acs.org
CRE Huitt-Roehl - 2017 - jscholarship.library.jhu.edu
Polyketides are a large and diverse family of natural products encompassing some of the most effective and valuable pharmaceuticals of all time, as well as some of the deadliest toxins. …
Number of citations: 0 jscholarship.library.jhu.edu

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